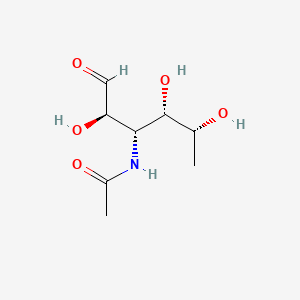

3-Acetamido-3,6-dideoxyglucose

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO5 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

N-[(2R,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide |

InChI |

InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6+,7-,8-/m1/s1 |

InChI Key |

NGULQTOJUIQGLA-PXBUCIJWSA-N |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]([C@H](C=O)O)NC(=O)C)O)O |

Canonical SMILES |

CC(C(C(C(C=O)O)NC(=O)C)O)O |

Synonyms |

3-acetamido-3,6-dideoxy-L-glucose 3-acetamido-3,6-dideoxyglucose |

Origin of Product |

United States |

Natural Occurrence and Distribution of 3 Acetamido 3,6 Dideoxyglucose

Presence in Bacterial Lipopolysaccharide O-Antigens

The O-antigen is the outermost region of the lipopolysaccharide complex in Gram-negative bacteria and is a major determinant of a bacterium's serological identity. The incorporation of 3-acetamido-3,6-dideoxyglucose into the O-antigen repeating units is a recurring theme in several medically and environmentally important bacterial species.

Gram-Negative Bacterial Species

Detailed structural analyses have identified this compound as a key component of the O-antigen in a variety of Gram-negative bacteria.

In Escherichia coli O71, the O-antigen is composed of tetrasaccharide-repeating units that include D-galactopyranosyl-N-acetylneuraminic acid, D-galactose, L-rhamnose, and this compound (also known as Qui3NAc). researchgate.net Similarly, the O-polysaccharide of Providencia stuartii O18 consists of a tetrasaccharide repeating unit with the structure: →4)-β-D-Quip3NAc-(1→6)-α-D-GlcpNAc-(1→4)-β-D-GlcpA-(1→3)-α-D-GalpNAc-(1→, where Qui3NAc is this compound. nih.govresearchgate.netresearchgate.net

Within the genus Salmonella , this sugar is a defining feature of several serovars. For instance, the O-antigens of Salmonella Dakar and Salmonella Telaviv, both belonging to serogroup O:28, contain 3-acetamido-3,6-dideoxy-glucose (Quip3NAc). scispace.comnih.govcathdb.info The O-antigen of Salmonella Mara (serogroup O:39) is also composed of a linear tetrasaccharide repeating unit that includes the α-L-isomer of 3-acetamido-3,6-dideoxyglucopyranose. researchgate.net

The presence of this sugar extends to other members of the Enterobacteriaceae family. It has been detected in the lipopolysaccharide of Citrobacter freundii . researchgate.netscispace.com In Aeromonas hydrophila , the core oligosaccharide of some strains has been found to contain 3-acetamido-3,6-dideoxy-l-glucose. researchgate.net

An atypical isolate of the fish pathogen Vibrio anguillarum , strain 1282, possesses an O-antigen that is a linear polymer of tetrasaccharide repeating units. One of the constituent sugars is 3-acetamido-3-dideoxy-D-quinovose, which is the acetylated form of 3-amino-3,6-dideoxy-D-glucose. researchgate.net

Studies on the monosaccharide composition of Campylobacter coli lipopolysaccharides have revealed the presence of 3-amino-3,6-dideoxyglucose (the non-acetylated precursor) in all but one of the seven strains analyzed. oup.com

The gut commensal Alistipes onderdonkii exposes a phenol-soluble polysaccharide with a tetrasaccharide repeating unit composed of N-acetylgalactosamine, N-acetylmannosamine, glucose, and this compound (Qui3NAc). nih.gov

In Pasteurella multocida , the causative agent of various animal diseases, the Heddleston serovar 9 type strain, P2095, produces a lipopolysaccharide with an elaborate outer core extension. This extension contains the unusual deoxyamino sugar 3-acetamido-3,6-dideoxy-α-D-glucose (Qui3NAc).

| Bacterial Species | Specific Strain/Serotype | Location of this compound | Reference |

|---|---|---|---|

| Escherichia coli | O71 | O-Antigen | researchgate.net |

| Providencia stuartii | O18 | O-Antigen | nih.govresearchgate.netresearchgate.net |

| Salmonella | Dakar, Telaviv (Serogroup O:28), Mara (Serogroup O:39) | O-Antigen | researchgate.netscispace.comnih.govcathdb.info |

| Citrobacter | freundii | Lipopolysaccharide | researchgate.netscispace.com |

| Aeromonas hydrophila | Not specified | Core Oligosaccharide | researchgate.net |

| Vibrio anguillarum | Strain 1282 (atypical) | O-Antigen | researchgate.net |

| Campylobacter coli | Multiple strains | Lipopolysaccharide (as 3-amino-3,6-dideoxyglucose) | oup.com |

| Alistipes onderdonkii | Not specified | Phenol-soluble polysaccharide | nih.gov |

| Pasteurella multocida | Serovar 9 (Strain P2095) | Outer Core of Lipopolysaccharide |

Role in Bacterial Serotype Specificity and Serological Cross-Reactivity

The presence and specific linkages of this compound in the O-antigen are critical for defining the serotype of a bacterium and can also lead to serological cross-reactivity between different species.

A notable example of cross-reactivity is observed between Providencia stuartii O18 and Proteus genomospecies 4. The antiserum raised against P. stuartii O18 cross-reacts with the O-antigen of Proteus genomospecies 4. This phenomenon is attributed to the significant structural similarities in the main chain of their respective O-antigens, both of which contain this compound. nih.govresearchgate.netresearchgate.net Conversely, antiserum against Proteus genomospecies 4 exhibits a weak cross-reactivity with the lipopolysaccharide of P. stuartii O18.

Furthermore, the O-antigen of P. stuartii O33 shares a structural epitope with that of Proteus mirabilis O38, which appears to be responsible for a marked serological cross-reactivity. researchgate.net A structural and genetic relationship has also been noted between the O-antigens of Escherichia coli O71 and Salmonella enterica serogroup O:28, both of which contain this compound. nih.gov

Integration into Bacterial S-Layer Glycoprotein (B1211001) Glycans

In Gram-positive bacteria, which lack an outer membrane and lipopolysaccharides, this compound can be found as a component of the glycans attached to the S-layer (surface layer) proteins.

Gram-Positive Bacterial Species

The thermophilic, anaerobic bacterium Thermoanaerobacterium thermosaccharolyticum E207-71 possesses a glycosylated S-layer protein. The glycan portion of this protein contains 3-acetamido-3,6-dideoxy-alpha-D-glucose (Quip3NAc). researchgate.netoup.com The biosynthesis of the nucleotide-activated form of this sugar, dTDP-α-D-Quip3NAc, has been elucidated in this organism. researchgate.netoup.com

While the outline includes Aneurinibacillus thermoaerophilus , it is important to note that current research, particularly on strain L420-91T, indicates that its S-layer glycan contains 3-acetamido-3,6-dideoxy-d-galactose, a stereoisomer of the glucose variant. researchgate.net The biosynthesis pathway for this galactose derivative has been studied in this organism. researchgate.net

For Bacillus megaterium , detailed structural analysis of its S-layer glycoprotein to confirm the presence or absence of this compound is not extensively documented in the reviewed scientific literature. While B. megaterium is known to have an S-layer, its specific glycan composition with respect to this particular sugar remains to be fully characterized.

| Bacterial Species | Specific Strain/Serotype | Location of this compound | Reference |

|---|---|---|---|

| Thermoanaerobacterium thermosaccharolyticum | E207-71 | S-layer Glycoprotein Glycan | researchgate.netoup.com |

| Aneurinibacillus thermoaerophilus | L420-91T | S-layer contains the galactose isomer (3-acetamido-3,6-dideoxy-d-galactose) | researchgate.netresearchgate.net |

| Bacillus megaterium | Not specified | Information not available in reviewed literature |

Occurrence in Other Microbial Structures

Beyond LPS and S-layers, this compound is also a component of other significant cell surface structures, such as capsular polysaccharides.

Capsular Polysaccharides

In the anaerobic human gut commensal Bacteroides fragilis , the strain 638R produces multiple capsular polysaccharides. One of these, designated PS A2, is a zwitterionic polysaccharide capable of modulating abscess formation. Structural elucidation of PS A2 revealed that it is a pentasaccharide repeating unit containing several sugars, including this compound.

Flagellin (B1172586) (e.g., Pseudomonas syringae pv.)

Flagellin, the protein subunit that polymerizes to form the filament of bacterial flagella, can undergo post-translational modification, including glycosylation. This process is crucial for the virulence and host specificity of certain pathogenic bacteria. nih.govnih.gov While the outline specifies this compound in the context of Pseudomonas syringae flagellin, detailed structural studies on the flagellin from Pseudomonas syringae pathovars glycinea and tabaci have identified a different, but related, sugar.

Research has shown that the flagellin from these pathovars is glycosylated with a trisaccharide composed of two rhamnose residues and a modified 4-amino-4,6-dideoxyglucose (B1259156) (also known as viosamine). nih.gov This glycosylation occurs on multiple serine residues within the central, surface-exposed region of the flagellin protein. nih.gov The genes responsible for this specific glycosylation are located in a "glycosylation island" on the bacterial chromosome. nih.gov While this compound itself has not been identified on the flagellin of P. syringae, the presence of the structurally similar 4-amino-4,6-dideoxyglucose highlights the importance of amino-dideoxy sugars in modifying this key virulence factor.

Association with Natural Products and Antibiotics

Derivatives of 3-amino-3,6-dideoxyhexoses, including this compound (often abbreviated as Quip3NAc), are widespread in nature and play a critical role as components of various natural products, most notably antibiotics. portlandpress.comnih.gov The biosynthesis pathways for this sugar have been found in antibiotic-producing Gram-positive bacteria, indicating its role as a precursor. nih.gov

Detailed biochemical studies have revealed that derivatives of 3-amino-3,6-dideoxy-D-glucose (D-Quip3N) are essential biosynthetic precursors to other complex sugars that are frequently found in macrolide antibiotics. portlandpress.com These include D-desosamine and D-mycaminose, which are integral parts of several clinically important antibiotics. portlandpress.comresearchgate.net The biosynthesis involves a series of enzymatic steps, including the action of isomerases and transaminases, to create the final sugar moiety that is incorporated into the antibiotic structure. portlandpress.com

The table below summarizes the association of this compound as a precursor to sugars found in specific antibiotics.

| Antibiotic | Precursor Role of 3-Amino-3,6-dideoxyglucose Derivative | Resulting Sugar in Antibiotic | Reference |

| Erythromycin | Biosynthetic precursor | D-desosamine | portlandpress.com |

| Oleandomycin | Biosynthetic precursor | D-desosamine | portlandpress.com |

| Tylosin | Biosynthetic precursor | D-mycaminose | portlandpress.com |

This role as a building block for complex bioactive molecules underscores the significance of this compound in the field of natural product chemistry and the development of novel therapeutic agents. portlandpress.com

Biosynthesis of 3 Acetamido 3,6 Dideoxyglucose and Its Nucleotide Activated Precursors

Elucidation of Specific Biosynthetic Pathways (e.g., dTDP-α-D-Quip3NAc)

The pathway for the synthesis of dTDP-α-D-Quip3NAc begins with the common precursor, glucose-1-phosphate, and proceeds through a series of well-defined enzymatic reactions. nih.govnih.gov This biosynthetic route shares similarities with the pathway for dTDP-α-D-Fucp3NAc (dTDP-3-acetamido-3,6-dideoxy-α-D-galactose) biosynthesis. nih.gov The elucidation of this pathway has been achieved through the cloning and overexpression of the involved genes, purification of the enzymes, and characterization of the reaction products using techniques like HPLC and NMR spectroscopy. nih.gov

Initial Enzymatic Reactions: Glucose 1-Phosphate Activation and Dehydration

The initial steps of the dTDP-α-D-Quip3NAc pathway are well-established and involve the activation of glucose-1-phosphate and a subsequent dehydration reaction, catalyzed by the enzymes RmlA and RmlB, respectively. nih.govportlandpress.com

The biosynthesis is initiated by the enzyme Glucose-1-phosphate thymidylyltransferase, commonly known as RmlA. nih.govnih.gov RmlA catalyzes the condensation of α-D-glucose 1-phosphate and deoxythymidine triphosphate (dTTP) to produce dTDP-D-glucose and pyrophosphate. proteopedia.orgoup.comnih.gov This reaction is a crucial activation step, attaching the glucose molecule to a nucleotide diphosphate (B83284) carrier, which is essential for the subsequent enzymatic modifications. nih.govembopress.org RmlA is a key enzyme in the biosynthesis of various nucleotide sugars and is considered a potential target for antibacterial drugs due to its essential role in the formation of the bacterial cell wall. proteopedia.orgoup.com

Following the formation of dTDP-D-glucose, the second enzyme in the pathway, dTDP-glucose 4,6-dehydratase (RmlB), catalyzes the dehydration of the sugar. nih.govresearchgate.net This reaction converts dTDP-D-glucose into dTDP-4-keto-6-deoxy-D-glucose. researchgate.netproteopedia.org The mechanism of RmlB involves the use of a tightly bound NAD+ cofactor to transiently oxidize the substrate, which facilitates the elimination of a water molecule from the C-6 position. researchgate.netwikipedia.org RmlB belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and functions as a homodimer. nih.gov The structure of RmlB consists of an N-terminal NAD+-binding domain and a C-terminal substrate-binding domain. proteopedia.orgnih.gov

Formation of Key Deoxy-Keto Sugar Intermediates

The formation of a specific deoxy-keto sugar intermediate is a critical juncture in the pathway, determining the final stereochemistry of the sugar.

The enzyme responsible for the next step is a 3,4-ketoisomerase named QdtA. portlandpress.comnih.gov QdtA catalyzes the conversion of dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose. portlandpress.comnih.gov This isomerization is a key step that sets the stage for the subsequent amination at the C-3 position. nih.govscience.gov QdtA belongs to the cupin superfamily of proteins and functions as a dimer. nih.govnih.gov Structural studies have suggested that a histidine residue (His 51) acts as a catalytic base, while a tyrosine residue (Tyr 37) likely functions as a catalytic acid in the isomerization mechanism. nih.govnih.gov

Terminal Amidation and Acetylation Steps

The final steps in the biosynthesis of dTDP-α-D-Quip3NAc involve the addition of an amino group and its subsequent acetylation. nih.govportlandpress.com These reactions are carried out by a transaminase (QdtB) and a transacetylase (QdtC). portlandpress.comnih.gov

The penultimate step is catalyzed by the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferase, QdtB. acs.orgresearchgate.netnih.gov QdtB transfers an amino group to the C-3 position of dTDP-3-oxo-6-deoxy-D-glucose, forming dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-Quip3N). acs.orgnih.gov The final step is the acetylation of the newly introduced amino group, a reaction catalyzed by the N-acetyltransferase, QdtC. acs.orgresearchgate.net QdtC utilizes acetyl-CoA as the acetyl group donor to convert dTDP-Quip3N into the final product, dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc). acs.orgresearchgate.net

Data Tables

Enzymes in the Biosynthesis of dTDP-α-D-Quip3NAc

| Enzyme Name | Abbreviation | Function |

| Glucose-1-phosphate Thymidylyltransferase | RmlA | Catalyzes the formation of dTDP-D-glucose from α-D-glucose 1-phosphate and dTTP. proteopedia.orgnih.govuniprot.org |

| dTDP-Glucose 4,6-Dehydratase | RmlB | Catalyzes the dehydration of dTDP-D-glucose to form dTDP-4-keto-6-deoxy-D-glucose. researchgate.netproteopedia.orgwikipedia.org |

| dTDP-4-keto-6-deoxy-D-glucose 3,4-ketoisomerase | QdtA | Catalyzes the isomerization of dTDP-4-keto-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose. portlandpress.comnih.govnih.gov |

| dTDP-3-oxo-6-deoxy-D-glucose:L-glutamate aminotransferase | QdtB | Catalyzes the transfer of an amino group to the C-3 position of the sugar. acs.orgresearchgate.netnih.gov |

| dTDP-3-amino-3,6-dideoxy-α-D-glucose N-acetyltransferase | QdtC | Catalyzes the final acetylation step to form dTDP-α-D-Quip3NAc. acs.orgresearchgate.net |

Intermediates in the Biosynthesis of dTDP-α-D-Quip3NAc

| Compound Name |

| α-D-Glucose 1-phosphate |

| dTDP-D-glucose |

| dTDP-4-keto-6-deoxy-D-glucose |

| dTDP-3-oxo-6-deoxy-D-glucose |

| dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-Quip3N) |

| dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-α-D-Quip3NAc) |

Aminotransferase Activity (QdtB)

The penultimate step in the biosynthesis of dTDP-3-acetamido-3,6-dideoxyglucose is the amination of the sugar intermediate at the C-3' position of the hexose. nih.govresearchgate.net This critical reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent aminotransferase known as QdtB. researchgate.netglycoscience.ru QdtB transfers an amino group to the substrate dTDP-3-keto-6-deoxy-D-glucose, yielding dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-Quip3N). nih.govresearchgate.net This enzyme is a key player, defining the 3-amino sugar characteristic of this pathway. nih.gov The activity of QdtB places it within the broader family of sugar-modifying aminotransferases, which are essential for generating the diverse range of amino sugars found in nature. nih.gov

N-Acetyltransferase Activity (QdtC)

The final step in the biosynthetic pathway is catalyzed by QdtC, a coenzyme A (CoA)-dependent N-acetyltransferase. researchgate.netnih.gov This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the C-3' amino group of the dTDP-3-amino-3,6-dideoxy-α-D-glucose intermediate produced by QdtB. researchgate.netusda.gov The product of this reaction is the final compound, dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. nih.govresearchgate.net The action of QdtC completes the synthesis, resulting in the N-acetylated form of the sugar that is incorporated into cellular structures like O-antigens and S-layer glycoproteins. nih.govresearchgate.net

Enzymology and Structural Biology of Biosynthetic Enzymes

The enzymes that catalyze the formation of 3-acetamido-3,6-dideoxyglucose have been the subject of detailed structural and functional studies, providing significant insight into their catalytic mechanisms and substrate recognition.

QdtA: Structural Characterization and Catalytic Mechanism of 3,4-Ketoisomerase

QdtA is the 3,4-ketoisomerase that converts dTDP-4-keto-6-deoxyglucose to dTDP-3-keto-6-deoxyglucose. nih.gov X-ray crystallographic analysis of QdtA from Thermoanaerobacterium thermosaccharolyticum reveals that the enzyme is a dimer and belongs to the cupin superfamily of proteins. nih.govebi.ac.uk The structure of the wild-type enzyme has been solved to 2.0-Å resolution in the presence of dTDP. nih.gov

To understand its mechanism, a mutant form (H51N) was crystallized in complex with its substrate, dTDP-4-keto-6-deoxyglucose, and this structure was solved to 1.9-Å resolution. nih.gov These structural studies suggest a catalytic mechanism where His51 acts as the catalytic base, abstracting a proton from the C-3' position, while Tyr37 functions as the catalytic acid. nih.govpdbj.org It is proposed that His53 facilitates a proton shuttle between the C-3' hydroxyl and the C-4' keto group of the hexose. nih.govpdbj.org This was the first report of a three-dimensional structure for a 3,4-ketoisomerase in complex with its dTDP-sugar substrate, offering significant molecular insight into this class of enzymes. nih.govpdbj.org

| Enzyme Feature | Description | Reference |

| Enzyme Name | QdtA | nih.gov |

| Function | 3,4-Ketoisomerase | nih.gov |

| Substrate | dTDP-4-keto-6-deoxyglucose | nih.gov |

| Product | dTDP-3-keto-6-deoxyglucose | nih.gov |

| Quaternary Structure | Dimer | nih.gov |

| Protein Superfamily | Cupin | nih.gov |

| Catalytic Residues | His51 (Base), Tyr37 (Acid), His53 (Proton shuttle) | nih.govpdbj.org |

QdtB: Structural Analysis and Substrate Specificity of Aminotransferase

QdtB is the PLP-dependent aminotransferase responsible for the fourth step in the pathway. nih.govresearchgate.net Structural analysis of QdtB from Thermoanaerobacterium thermosaccharolyticum shows it is a dimer that belongs to the well-characterized aspartate aminotransferase superfamily. nih.govresearchgate.netglycoscience.ru The crystal structure of QdtB complexed with its product, dTDP-Quip3N, was solved to a resolution of 2.15 Å. nih.govresearchgate.net

The structure reveals a Schiff base linkage between the C-4' of the PLP cofactor and the amino nitrogen of the sugar product. nih.gov Key amino acid residues involved in binding the dTDP-sugar in the active site include Tyr183, His309, and Tyr310 from one subunit, and Lys219 from the adjacent subunit of the dimer. nih.govglycoscience.ru A notable observation from the structural data is the absence of a specific interaction between the protein and the C-4' hydroxyl group of the hexose. nih.govglycoscience.ru This lack of specific interaction led to further investigation of the enzyme's substrate specificity. Activity assays confirmed that QdtB is capable of utilizing dTDP-3-keto-6-deoxy-D-galactose as a substrate, in addition to its native substrate. nih.gov This study provided the first structural view of a sugar-modifying aminotransferase that acts at the C-3' position with its product bound in the active site. nih.govglycoscience.ru

| Enzyme Feature | Description | Reference |

| Enzyme Name | QdtB | nih.gov |

| Function | Aminotransferase | nih.gov |

| Cofactor | Pyridoxal 5'-phosphate (PLP) | nih.gov |

| Protein Superfamily | Aspartate aminotransferase | nih.gov |

| Quaternary Structure | Dimer | nih.gov |

| Active Site Residues | Tyr183, His309, Tyr310, Lys219 | nih.govglycoscience.ru |

| Substrate Specificity | Can utilize both dTDP-3-keto-6-deoxy-D-glucose and dTDP-3-keto-6-deoxy-D-galactose | nih.gov |

QdtC: Crystal Structures and Catalytic Mechanism of N-Acetyltransferase

QdtC, the N-acetyltransferase that catalyzes the final biosynthetic step, has also been structurally characterized in detail. researchgate.netnih.gov Three crystal structures of QdtC from T. thermosaccharolyticum have been determined: the wild-type enzyme with acetyl-CoA, and two ternary complexes containing CoA and either dTDP-D-Quip3N or the epimer dTDP-3-amino-3,6-dideoxy-α-D-galactose (dTDP-D-Fucp3N). nih.govrcsb.org

The enzyme functions as a trimer, with each subunit featuring a dominant left-handed β-helix (LβH) motif with 11 turns. researchgate.netnih.govacs.org The three active sites are located at the interfaces between the subunits. nih.govacs.org The binding of the two different dTDP-sugar ligands is nearly identical, with key anchoring residues being Glu141, Asn159, and Asp160 from one subunit and His134 from an adjacent subunit. nih.govrcsb.orgacs.org Based on the structural data and kinetic analysis of ten site-directed mutants, a catalytic mechanism has been proposed for QdtC. researchgate.netnih.govrcsb.org This proposed mechanism is notable in that it does not appear to involve a protein-derived catalytic base to deprotonate the sugar's amino group. nih.govacs.org Instead, it is suggested that the sulfur atom of the co-substrate, CoA, functions as the ultimate proton acceptor in the reaction. researchgate.netnih.govrcsb.org

| Enzyme Feature | Description | Reference |

| Enzyme Name | QdtC | researchgate.net |

| Function | N-Acetyltransferase | researchgate.net |

| Co-substrate | Acetyl-CoA | researchgate.net |

| Quaternary Structure | Trimer | nih.gov |

| Dominant Motif | Left-handed β-helix | researchgate.netnih.gov |

| Active Site Location | Subunit-subunit interfaces | nih.govacs.org |

| Key Binding Residues | Glu141, Asn159, Asp160, His134 | nih.govrcsb.orgacs.org |

| Proposed Mechanism | No protein general base; sulfur of CoA acts as proton acceptor | researchgate.netrcsb.org |

Genetic Basis of Biosynthesis

The biosynthesis of dTDP-3-acetamido-3,6-dideoxyglucose is encoded by a cluster of genes. In the thermophilic organism Thermoanaerobacterium thermosaccharolyticum E207-71, the open reading frames (ORFs) for the pathway enzymes, including qdtA, qdtB, and qdtC, have been identified, cloned, and overexpressed in Escherichia coli for characterization. nih.govportlandpress.com Sequence comparisons of these ORFs have revealed homologues in both Gram-negative bacteria, such as E. coli O114, and antibiotic-producing Gram-positive bacteria. nih.govresearchgate.net

In E. coli, the genes for the biosynthesis of sugar precursors for O-antigens are typically found in the rfb gene cluster. asm.org The genetic organization can vary, but the central region of the rfb cluster often contains genes for specific sugar modifications, like the synthesis of acetamido-dideoxyglucose. asm.org For instance, the O-antigen gene cluster of Providencia alcalifaciens O40, which contains this compound, has been sequenced and the functions of the genes predicted. oup.com This analysis identified genes for the synthesis of the nucleotide sugar precursors, glycosyltransferases, and processing enzymes like flippase (Wzx) and polymerase (Wzy). oup.com The presence of homologous gene clusters across different bacterial species suggests a conserved pathway for the synthesis of this important sugar. nih.gov

Identification and Characterization of Open Reading Frames (ORFs)

The specific genes responsible for the final three steps of dTDP-α-D-Quip3NAc biosynthesis have been identified and characterized in several bacterial species. A notable example is the elucidation of the pathway in the thermophilic, anaerobic Gram-positive bacterium Thermoanaerobacterium thermosaccharolyticum E207-71, where Qui3NAc is a component of its S-layer glycan. nih.gov In this organism, the open reading frames (ORFs) responsible for the pathway were identified, cloned, overexpressed in Escherichia coli, and the resulting enzymes were purified for functional characterization. nih.gov

The key enzymes and their corresponding genes in T. thermosaccharolyticum are:

QdtA : A 3,4-ketoisomerase that converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose. nih.govresearchgate.net

QdtB : A PLP-dependent aminotransferase that catalyzes the amination of the C-3 position of the hexose, converting the 3-oxo intermediate into dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-Qui3N). nih.govresearchgate.netglycoscience.ru

QdtC : An N-acetyltransferase that carries out the final step, acetylating the amino group to yield the final product, dTDP-3-acetamido-3,6-dideoxy-α-D-glucose. nih.govresearchgate.net

Similarly, in the Gram-negative bacterium Campylobacter jejuni 81116, which contains two dideoxyhexosamine residues in its lipooligosaccharide (LOS), a set of genes within the class E LOS biosynthesis locus was identified and shown to synthesize both dTDP-3-acetamido-3,6-dideoxy-d-glucose and its C-4 epimer, dTDP-3-acetamido-3,6-dideoxy-d-galactose. oup.com The characterization of these gene products revealed a fascinating enzymatic divergence. The genes wlaRA and wlaRB both encode 3,4-ketoisomerases that act on the same substrate, dTDP-4-keto-6-deoxyglucose. oup.com However, WlaRA produces dTDP-3-keto-6-deoxygalactose, while WlaRB produces dTDP-3-keto-6-deoxyglucose. oup.com The subsequent amination step is catalyzed by the aminotransferase WlaRG. oup.com

The functions of these ORFs were confirmed through a combination of genetic and biochemical techniques, including cloning, heterologous expression, purification of the recombinant proteins, and in vitro enzymatic assays where the reaction products were analyzed by methods like HPLC and NMR spectroscopy. nih.gov

Table 1: Identified ORFs and Their Functions in dTDP-Qui3NAc Biosynthesis

| Gene/ORF | Encoded Enzyme | Function | Organism |

| QdtA | dTDP-3,4-ketoisomerase | Converts dTDP-4-oxo-6-deoxy-D-glucose to dTDP-3-oxo-6-deoxy-D-glucose. nih.govresearchgate.net | Thermoanaerobacterium thermosaccharolyticum |

| QdtB | dTDP-3-amino-3,6-dideoxy-α-D-glucose aminotransferase | Catalyzes amination at the C-3 position. nih.govresearchgate.netglycoscience.ru | Thermoanaerobacterium thermosaccharolyticum |

| QdtC | dTDP-3-amino-3,6-dideoxy-α-D-glucose N-acetyltransferase | Acetylates the C-3 amino group. nih.govresearchgate.net | Thermoanaerobacterium thermosaccharolyticum |

| WlaRB | dTDP-3,4-ketoisomerase | Converts dTDP-4-keto-6-deoxyglucose to dTDP-3-keto-6-deoxyglucose. oup.com | Campylobacter jejuni |

| WlaRG | Aminotransferase | Catalyzes amination at the C-3 position. oup.com | Campylobacter jejuni |

Comparative Genomics and Homolog Distribution Across Bacterial Species

Sequence comparisons of the ORFs involved in dTDP-α-D-Quip3NAc biosynthesis have revealed a wide distribution of homologs across both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This suggests that the pathway is not restricted to a narrow group of organisms but is utilized in various contexts, including the synthesis of lipopolysaccharide (LPS) O-antigens, S-layer glycoproteins, and as precursors for antibiotics. nih.gov

In many enteric bacteria, genes for the synthesis of unusual sugars are located in rfb (O-antigen biosynthesis) or wec (enterobacterial common antigen biosynthesis) gene clusters. asm.orgstring-db.org For instance, the O-antigen of Escherichia coli O7 contains 4-acetamido-4,6-dideoxyglucose, and the genes for its synthesis are found within the rfb gene cluster. asm.org While this sugar is a different isomer (N-acetylated at C-4 instead of C-3), the enzymatic steps and the corresponding genes share homology.

Homologs of the initial enzymes, RmlA and RmlB, are widespread. asm.org In E. coli, functional homologs of rfbA (encoding RmlA) and rfbB (encoding RmlB) are found in the rff gene cluster, named rffH and rffG respectively, which are involved in the synthesis of the enterobacterial common antigen (ECA). asm.org

The aminotransferase and acetyltransferase enzymes also have homologs in various biosynthetic pathways. The aminotransferase QdtB from T. thermosaccharolyticum shows homology to aminotransferases from other organisms. researchgate.net Similarly, the wecE gene in the E. coli K12 wec gene cluster encodes a TDP-4-oxo-6-deoxy-D-glucose transaminase, highlighting the modular nature and evolutionary relationship of these sugar-modifying enzyme families. string-db.orgresearchgate.net The distribution of these homologs indicates that the genetic modules for the synthesis of 3-acetamido-3,6-dideoxyhexoses have been recruited and adapted for various biological purposes in the bacterial kingdom. nih.govasm.org

Table 2: Distribution of Homologous Genes in Different Bacterial Species

| Gene Family | Homologous Gene | Organism | Gene Cluster/Function |

| Isomerase | WlaRB | Campylobacter jejuni oup.com | LOS Biosynthesis oup.com |

| Aminotransferase | WlaRG | Campylobacter jejuni oup.com | LOS Biosynthesis oup.com |

| Aminotransferase | wecE | Escherichia coli K12 string-db.orgresearchgate.net | Enterobacterial Common Antigen (ECA) Biosynthesis researchgate.netasm.org |

| Glucose-1-phosphate thymidylyltransferase | rffH (RmlA homolog) | Escherichia coli asm.org | Enterobacterial Common Antigen (ECA) Biosynthesis asm.org |

| dTDP-glucose 4,6-dehydratase | rffG (RmlB homolog) | Escherichia coli asm.org | Enterobacterial Common Antigen (ECA) Biosynthesis asm.org |

Structural Elucidation and Characterization Methodologies for 3 Acetamido 3,6 Dideoxyglucose Containing Glycans

Advanced Spectroscopic Approaches

Spectroscopic techniques provide detailed insights into the atomic-level structure of 3-acetamido-3,6-dideoxyglucose-containing glycans. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of this analytical approach.

NMR spectroscopy is a paramount tool for the de novo structural determination of oligosaccharides and polysaccharides. rsc.org It provides information on the types of monosaccharide residues present, their anomeric configurations (α or β), the sequence of residues, and the linkages between them. rsc.org

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unravel the complex structures of glycans containing this compound.

1D ¹H and ¹³C NMR: The 1D proton (¹H) NMR spectrum reveals key information, such as the number of anomeric protons (typically resonating between 4.4 and 5.5 ppm), which corresponds to the number of sugar residues in the repeating unit of a polysaccharide. pnas.orgdoi.org Signals from methyl groups, like the one on the 6-deoxy position of Qui3NAc (around 1.37 ppm), and N-acetyl groups (around 2.0-2.04 ppm) are also readily identified. doi.org The ¹³C NMR spectrum provides information on the anomeric carbons (97-105 ppm), carbons bearing nitrogen (49-58 ppm), and the methyl carbon of the 6-deoxy sugar (around 19.6 ppm). doi.org

2D Correlated Spectroscopy (COSY): COSY experiments establish proton-proton couplings within a sugar residue, typically over two to three bonds. emerypharma.com This helps in tracing the connectivity of protons within a spin system, starting from the anomeric proton.

2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. rsc.org This allows for the assignment of all protons belonging to a particular sugar unit, even if some signals are overlapped.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the sequence of monosaccharides by identifying through-space proximity between protons of adjacent residues. rsc.org These inter-residue correlations establish the glycosidic linkages.

2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with their directly attached carbons. pnas.orgemerypharma.com They are invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the anomeric proton signals in the ¹H spectrum can be directly linked to their corresponding anomeric carbon signals in the ¹³C spectrum. pnas.org

2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range correlations between protons and carbons, typically over two to three bonds. rsc.orgemerypharma.com This information is critical for confirming glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.

For example, in the structural elucidation of the O-antigen of Providencia stuartii O18, a combination of these 2D NMR techniques was used to establish the tetrasaccharide repeating unit containing 3-acetamido-3,6-dideoxy-D-glucose. doi.orgresearchgate.netglycoscience.ru Similarly, the structure of the abscess-modulating polysaccharide PS A2 from Bacteroides fragilis was determined using these NMR methods, which identified a pentasaccharide repeating unit that includes this compound. pnas.org

Table 1: Application of NMR Techniques in the Structural Elucidation of this compound-Containing Glycans

| NMR Technique | Information Obtained | Example Application |

|---|---|---|

| 1D ¹H NMR | Number of sugar residues, presence of deoxy and N-acetyl groups. doi.org | Identification of anomeric protons and the methyl group of Qui3NAc in the O-antigen of P. stuartii O18. doi.org |

| 1D ¹³C NMR | Anomeric carbon signals, presence of nitrogen-bearing carbons. doi.org | Confirmation of pyranose form of all monosaccharides in the O-antigen of P. stuartii O18. doi.org |

| COSY | Intra-residue proton-proton couplings. emerypharma.com | Tracing proton connectivities within each sugar residue of a polysaccharide. rsc.org |

| TOCSY | Complete proton assignment for each sugar residue. rsc.org | Elucidation of the full spin systems of monosaccharides in complex glycans. researchgate.net |

| NOESY | Inter-residue proton proximities, determining glycosidic linkages and sequence. rsc.org | Establishing the sequence of the tetrasaccharide repeating unit in the O-antigen of P. stuartii O18. doi.orgresearchgate.net |

| HSQC/HMQC | Direct proton-carbon correlations. pnas.orgemerypharma.com | Assigning the anomeric carbon signals based on anomeric proton shifts in the polysaccharide from B. fragilis. pnas.org |

| HMBC | Long-range proton-carbon correlations, confirming linkages. rsc.orgemerypharma.com | Confirming the glycosidic linkage positions in the O-antigen of P. alcalifaciens O32. researchgate.net |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of glycans and their constituent monosaccharides. ucdavis.edu Tandem MS (MS/MS) provides structural information through fragmentation analysis. ucdavis.edu

GC-MS is a robust method for determining the monosaccharide composition of a glycan. pnas.orgrsc.org The polysaccharide is first hydrolyzed into its constituent monosaccharides. These are then chemically derivatized to make them volatile for gas chromatography. The separated derivatives are subsequently analyzed by mass spectrometry, which provides a characteristic fragmentation pattern for each monosaccharide, allowing for their identification. roscoff-culture-collection.org This technique was instrumental in identifying the components of the polysaccharide PS A2 from Bacteroides fragilis, which includes 3-acetamido-3,6-dideoxy-d-glucose. pnas.org In some cases, where an authentic standard for a rare sugar like this compound is not available, its configuration can be inferred through molecular modeling in conjunction with the GC-MS data. pnas.org

Table 2: Monosaccharide Composition Analysis using GC-MS

| Glycan Source | Identified Monosaccharides |

|---|---|

| ***Bacteroides fragilis* 638R (PS A2)** | L-Fucose, D-N-acetylmannosamine, D-Heptose, 3-acetamido-3,6-dideoxy-D-glucose , 2-amino-4-acetamido-2,4,6-trideoxy-D-galactose, (S)-3-hydroxybutanoic acid. pnas.org |

| ***Providencia stuartii* O18** | D-Glucosamine, D-Galactosamine, 3-amino-3,6-dideoxyglucose , D-Glucuronic acid. doi.org |

| ***Bacteroides fragilis* (PS 1)** | 2-amino-4-acetamido-2,4,6-trideoxygalactose, Fucose, Mannoheptose, N-acetylmannosamine, This compound . nih.gov |

Mass Spectrometry (MS)

Chromatographic Techniques for Isolation and Analysis

Chromatographic methods are essential for the purification of glycans from complex biological mixtures and for the analysis of products from enzymatic reactions.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification and analysis of glycans and their derivatives. researchgate.netasm.org In the study of the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, HPLC was used to purify the enzymatic reaction products. researchgate.net For example, the products of reactions catalyzed by enzymes like QdtA and QdtB were separated and purified by HPLC before their structures were confirmed by NMR spectroscopy. researchgate.net Anion-exchange chromatography, a type of HPLC, is particularly useful for separating charged sugar nucleotides. nih.gov Reversed-phase HPLC is also commonly employed for the analysis of sugar nucleotide derivatives. asm.orgoup.com

Table 3: HPLC Applications in the Study of this compound Biosynthesis

| Application | HPLC Method | Details |

|---|---|---|

| Purification of Enzymatic Products | Anion-Exchange Chromatography | Purification of dTDP-linked sugar intermediates in the biosynthesis of dTDP-Quip3NAc. nih.gov |

| Analysis of Enzymatic Reactions | Reversed-Phase HPLC | Monitoring the time course of enzymatic reactions, such as the conversion of UDP-4-keto-2,6-dideoxy-2-acetamido glucose by the aminotransferase EpsN. oup.com |

| Purification of Novel Enzyme Products | HPLC | Used to purify products for subsequent characterization by MS and NMR. researchgate.net |

Ion-Exchange Chromatography for Amino Sugar Isolation

Ion-exchange chromatography is a critical technique for the purification of glycans containing this compound, particularly when these glycans are part of larger, charged polysaccharides. This method separates molecules based on their net surface charge, making it highly effective for isolating acidic or basic glycans from complex biological mixtures.

In the analysis of bacterial polysaccharides, anion-exchange chromatography is frequently employed. For instance, during the structural elucidation of the O-antigen from Providencia stuartii O18, which contains this compound, anion-exchange chromatography was used to identify the presence of glucuronic acid, an acidic sugar component of the polysaccharide. doi.org Similarly, the purification process for capsular polysaccharides from Bacteroides fragilis, one of which contains this compound, utilized ion-exchange chromatography to separate the charged polymers. nih.gov The behavior of the polysaccharide during this process indicated it was a negatively charged polymer. nih.gov

The technique is also adept at separating the constituent amino sugars after hydrolysis of the glycan. Although 3-amino-3,6-dideoxyglucose and its galactose isomer can be challenging to distinguish, specialized ion-exchange chromatography systems, such as those using a pyridine-acetic acid buffer system, are capable of resolving these closely related amino sugars. scispace.com

Table 1: Applications of Ion-Exchange Chromatography in the Analysis of Glycans Containing this compound

| Application | Organism/Molecule | Chromatographic Method | Purpose | Reference |

|---|---|---|---|---|

| Polysaccharide Purification | Bacteroides fragilis Capsular Polysaccharide | Anion-Exchange Chromatography | Isolation of a distinct, negatively charged polysaccharide fraction. | nih.gov |

| Monosaccharide Identification | Providencia stuartii O18 O-Antigen Hydrolysate | Anion-Exchange Chromatography (Sugar Analyzer) | Identification of acidic sugar component (glucuronic acid). | doi.org |

| Isomer Resolution | 3-amino-3,6-dideoxyhexoses | Ion-Exchange Chromatography (e.g., Technicon AutoAnalyzer) | Separation of 3-amino-3,6-dideoxyglucose from its galacto- isomer. | scispace.com |

X-ray Crystallography for Enzyme-Ligand Complex Structural Analysis

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional structures of enzymes involved in the biosynthesis of this compound. By crystallizing an enzyme in complex with its substrate or product, researchers can map the precise atomic interactions that govern catalysis and substrate specificity. researchgate.net This methodology has been pivotal in understanding the biosynthetic pathway of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-Quip3NAc). nih.gov

A key enzyme in this pathway, the PLP-dependent aminotransferase QdtB from Thermoanaerobacterium thermosaccharolyticum, has been a focus of such studies. nih.govresearchgate.net QdtB catalyzes the penultimate step in the synthesis, transferring an amino group to the C-3' position of the sugar. nih.gov The crystal structure of QdtB was solved to a resolution of 2.15 Å in a complex with its product, dTDP-3-amino-3,6-dideoxy-D-glucose (dTDP-Qui3N). researchgate.netglycoscience.ru The analysis revealed a Schiff base linkage between the PLP cofactor and the amino nitrogen of the sugar product. nih.gov Key amino acid residues, including Tyr 183, His 309, Tyr 310, and Lys 219 from an adjacent subunit, were identified as being crucial for binding the dTDP-sugar in the active site. nih.gov

Another enzyme in the pathway, the 3,4-ketoisomerase QdtA, also from T. thermosaccharolyticum, was crystallized with dTDP, and its structure was determined to 2.0 Å resolution. researchgate.net These crystallographic studies provide a detailed structural blueprint of the catalytic machinery responsible for producing this unusual amino sugar. researchgate.netresearchgate.net

Table 2: X-ray Crystallography Data for Enzymes in the dTDP-Quip3NAc Biosynthetic Pathway

| Enzyme | Organism | Ligand(s) | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|---|

| QdtB (Aminotransferase) | Thermoanaerobacterium thermosaccharolyticum | dTDP-3-amino-3,6-dideoxy-D-glucose (dTDP-Qui3N) | 2.15 | Structure reveals product bound in the active site via a Schiff base; identifies key binding residues (Tyr 183, His 309, Tyr 310, Lys 219). | nih.govresearchgate.netglycoscience.ru |

| QdtA (3,4-Ketoisomerase) | Thermoanaerobacterium thermosaccharolyticum | dTDP | 2.0 | High-resolution structure of the enzyme responsible for converting dTDP-4-keto-6-deoxyglucose to the 3-keto intermediate. | researchgate.net |

Chemical Degradation and Modification Strategies for Structural Determination (e.g., Methylation Analysis, Periodate (B1199274) Oxidation)

Classical chemical degradation methods remain fundamental tools for the complete structural elucidation of complex polysaccharides containing this compound. These strategies are used to determine the linkage positions and sequence of monosaccharide residues within the polymer chain. glycoscience.ru

Methylation Analysis is a powerful technique to identify glycosidic linkages. The polysaccharide is exhaustively methylated at all free hydroxyl groups. Subsequently, it is hydrolyzed, and the resulting partially methylated monosaccharides are reduced and acetylated to form partially methylated alditol acetates (PMAAs). These derivatives are then identified by gas-liquid chromatography-mass spectrometry (GC-MS). The positions of the free hydroxyls on the PMAAs correspond to the original linkage points in the polysaccharide. In the structural study of the O-antigen of Providencia stuartii O18, methylation analysis was crucial in determining that the 3-acetamido-3,6-dideoxy-D-glucose (Qui3NAc) residues were substituted at the O-4 position. doi.org

Periodate Oxidation is used to cleave the carbon-carbon bond of vicinal diols (hydroxyl groups on adjacent carbons). The consumption of sodium periodate and the products formed provide structural information. When followed by reduction (with sodium borohydride) and mild acid hydrolysis, the entire sequence is known as Smith Degradation . This method was applied in the structural studies of the O-polysaccharides from Pseudomonas syringae and Providencia stuartii. doi.orgglycoscience.ru The resistance or susceptibility of a sugar residue like this compound to periodate oxidation confirms the absence or presence of vicinal diols, thereby corroborating linkage data obtained from methylation analysis. annualreviews.org For example, a 4-substituted Qui3NAc residue, lacking a vicinal diol, would be resistant to periodate cleavage.

Table 3: Application of Chemical Degradation Methods to Polysaccharides Containing this compound

| Method | Target Polysaccharide | Finding Related to this compound | Reference |

|---|---|---|---|

| Methylation Analysis | Providencia stuartii O18 O-Antigen | Revealed that the Qui3NAc residues are linked through the O-4 position. | doi.org |

| Smith Degradation (Periodate Oxidation) | Pseudomonas syringae pv. garcae O-Polysaccharide | Used as part of the overall strategy to determine the complete structure of the repeating unit containing D-Fuc3NAc (an epimer). | glycoscience.ru |

| Smith Degradation (Periodate Oxidation) | Providencia stuartii O43 O-Antigen | Employed alongside NMR and methylation analysis to establish the hexasaccharide repeating unit structure. | researchgate.net |

Functional Roles and Biological Implications of 3 Acetamido 3,6 Dideoxyglucose

Contribution to Bacterial Cell Surface Architecture and Integrity

Role in Lipopolysaccharide O-Antigen Structure and Antigenicity

In Gram-negative bacteria, 3-Acetamido-3,6-dideoxyglucose is a constituent of the O-antigen, the outermost region of the LPS molecule. nih.gov The O-antigen is a repeating polysaccharide chain that exhibits significant structural diversity among different bacterial strains and is a major determinant of the serological specificity of the bacterium. researchgate.netglycoscience.ru The inclusion of this compound in the O-antigen chain contributes to this structural variability and, consequently, to the antigenic properties of the bacterium. wikipedia.org This variation in O-antigen structure, including the presence of unique sugars like this compound, can help bacteria evade the host immune system. wikipedia.orgoup.com

| Bacterial Species | O-Antigen Structure Containing this compound | Reference |

| Escherichia coli O91 | The O-antigen contains a modified derivative of 3-amino-3,6-dideoxy-D-glucose (D-Quip3N). | nih.gov |

| Cronobacter sakazakii G706 (Serotype O5) | The O-antigen contains the N-acetyl form, 3-acetamido-3,6-dideoxy-D-glucose. | researchgate.net |

| Salmonella enterica (some serogroups) | Derivatives of 3,6-dideoxyhexoses are found in the O-antigens of various Salmonella serovars. | nih.gov |

Significance in S-Layer Glycan Assembly and Functional Properties

In certain Gram-positive bacteria, this compound is a component of the glycan chains that are covalently attached to the S-layer proteins. nih.gov S-layers are crystalline arrays of protein or glycoprotein (B1211001) subunits that form the outermost layer of the cell envelope in many bacteria and archaea. frontiersin.org The glycosylation of S-layer proteins is crucial for their proper assembly and function, which can include maintaining cell shape, acting as a protective barrier, and mediating adhesion to host cells. researchgate.netnih.gov The presence of this compound within these S-layer glycans contributes to their structural integrity and functional properties. nih.gov

For instance, in the thermophilic anaerobe Thermoanaerobacterium thermosaccharolyticum E207-71, the S-layer glycoprotein is composed of hexasaccharide repeating units that include α-D-Quip3NAc (3-acetamido-3,6-dideoxy-α-D-glucose). nih.gov

| Bacterial Species | S-Layer Glycan Structure Containing this compound | Reference |

| Thermoanaerobacterium thermosaccharolyticum E207-71 | The S-layer glycoprotein has hexasaccharide repeating units composed of D-glucose, D-galactopyranose, D-galactofuranose, D-mannose, L-rhamnose, and α-D-Quip3NAc. | nih.gov |

| Aneurinibacillus thermoaerophilus L420-91T | While this organism contains the related sugar 3-acetamido-3,6-dideoxy-α-D-galactose in its S-layer glycan, the biosynthetic pathways are similar and highlight the importance of 3-acetamido-3,6-dideoxyhexoses in S-layer structures. | nih.gov |

Involvement in Microbial Pathogenesis and Host-Microbe Interactions

The presentation of this compound on the bacterial cell surface within glycoconjugates like LPS and S-layer glycoproteins has significant implications for how these microbes interact with their hosts, including the host's immune system.

Immunological Properties of Glycoconjugates Containing this compound

The O-antigens of Gram-negative bacteria are potent immunogens that elicit a strong antibody response in the host. nih.gov The structural diversity of O-antigens, which is partly due to the inclusion of unique sugars like this compound, is a key factor in the serological classification of bacteria. researchgate.net These surface polysaccharides can protect the bacterium from complement-mediated killing and phagocytosis. researchgate.net

Precursor Role in Natural Product Biosynthesis

Beyond its structural roles in the bacterial cell envelope, the activated nucleotide sugar form of 3-amino-3,6-dideoxyglucose serves as an important precursor in the biosynthesis of several medically significant natural products, particularly macrolide antibiotics. nih.govnih.gov The biosynthetic pathways for these complex molecules often involve the incorporation of unique deoxyamino sugars.

Derivatives of 3-amino-3,6-dideoxy-D-glucose are biosynthetic precursors to sugars like D-desosamine and D-mycaminose, which are found in a range of antibiotics. nih.gov The elucidation of the biosynthetic pathway of dTDP-α-D-Quip3NAc has revealed homologues of the involved enzymes in antibiotic-producing Gram-positive bacteria, providing strong evidence for its role as a key intermediate. nih.gov

| Antibiotic | Precursor Sugar Derived from 3-amino-3,6-dideoxyglucose Pathway | Producing Organism (Example) | Reference |

| Erythromycin | D-desosamine | Saccharopolyspora erythraea | nih.gov |

| Oleandomycin | L-oleandrose (biosynthetically related) | Streptomyces antibioticus | nih.gov |

| Tylosin | D-mycaminose | Streptomyces fradiae | nih.gov |

Contribution to Antibiotic Biosynthetic Pathways (e.g., erythromycin, oleandomycin, tylosin)

The biosynthetic pathway of this compound is a branching point for the formation of several important 6-deoxysugars found in macrolide antibiotics. The common precursor for these sugars is TDP-4-keto-6-deoxy-D-glucose, which undergoes a series of enzymatic modifications to yield the specific sugar moieties attached to the antibiotic aglycones.

The macrolide antibiotic erythromycin , produced by Saccharopolyspora erythraea, contains two deoxysugars: L-mycarose and D-desosamine. nih.gov The biosynthesis of D-desosamine, a 3-(dimethylamino)-3,4,6-trideoxyhexose, begins with TDP-4-keto-6-deoxy-D-glucose. This intermediate is converted to TDP-D-desosamine through a series of enzymatic reactions including transamination at C-4, oxidative deamination at C-4, and N,N-dimethylation at C-3. nih.gov

In the case of oleandomycin , produced by Streptomyces antibioticus, the macrolide core is glycosylated with L-oleandrose and D-desosamine. The biosynthesis of L-oleandrose also starts from TDP-4-keto-6-deoxy-D-glucose and involves a 2,3-dehydratase and a 3-ketoreductase. researchgate.net

Tylosin , an antibiotic produced by Streptomyces fradiae, incorporates the deoxysugar D-mycaminose. The biosynthesis of TDP-D-mycaminose involves a key 3,4-ketoisomerase, Tyl1a, which converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. nih.govnih.gov This is followed by a C-3 transamination catalyzed by TylB to produce TDP-3-amino-3,6-dideoxy-D-glucose. nih.gov

The following table summarizes the key deoxysugars derived from the this compound pathway and their corresponding antibiotics.

| Antibiotic | Key Deoxysugar Moiety(ies) | Producing Organism |

| Erythromycin | D-desosamine, L-mycarose | Saccharopolyspora erythraea |

| Oleandomycin | D-desosamine, L-oleandrose | Streptomyces antibioticus |

| Tylosin | D-mycaminose | Streptomyces fradiae |

Insights for Glycan Engineering and Synthetic Biology Applications

The elucidation of the biosynthetic pathways of deoxysugars like this compound and its derivatives has opened up avenues for glycan engineering and synthetic biology. By manipulating the genes and enzymes involved in these pathways, it is possible to create novel glycoconjugates with potentially improved or novel biological activities. nih.govresearchgate.net

Potential for Altering Biosynthetic Pathways for Novel Glycoconjugate Production

The modular nature of the enzymatic steps in deoxysugar biosynthesis allows for a "mix-and-match" approach, often referred to as combinatorial biosynthesis. caister.com This involves introducing genes from different pathways into a host organism to produce unnatural sugar scaffolds that can then be attached to aglycones by flexible glycosyltransferases.

One of the key strategies in this field is the exploitation of the substrate promiscuity of the enzymes involved in these pathways. For instance, glycosyltransferases (GTs) are often able to recognize and transfer a range of different sugar donors to their aglycone acceptors. The glycosyltransferase OleD from the oleandomycin biosynthetic pathway has been shown to be particularly flexible, capable of glycosylating various macrolide antibiotics, including erythromycin and tylosin, in addition to its native oleandomycin. nih.gov This promiscuity can be further enhanced through protein engineering techniques like directed evolution. nih.gov

A powerful technique known as glycorandomization has emerged, which combines the chemical synthesis of a diverse library of sugar precursors with the enzymatic transfer to an aglycone. nih.govnih.gov This can be achieved in vivo through pathway engineering or in vitro using purified enzymes.

Specific examples of altering biosynthetic pathways for novel glycoconjugate production include:

Engineered Deoxysugar Biosynthesis: By deleting specific genes in a biosynthetic pathway and introducing genes from other pathways, novel sugars can be synthesized. For example, the deletion of a gene in the desosamine pathway of Streptomyces venezuelae allowed for the creation of a new methymycin analogue containing a different sugar. acs.org

Heterologous Expression of Sugar Biosynthetic Cassettes: Entire sets of genes responsible for the biosynthesis of a particular sugar can be expressed in a heterologous host. This has been used to produce erythromycin analogues with alternative sugar moieties by replacing the native D-desosamine and L-mycarose pathways with those for D-mycaminose and D-olivose in an E. coli host. researchgate.net

Mutasynthesis: This approach involves feeding chemically synthesized unnatural precursors to a mutant strain that is blocked in the biosynthesis of its native precursor. This has been used to generate novel sipanmycin analogues with modified polyketide backbones. asm.org

The table below highlights some of the key enzymes and strategies utilized in the glycoengineering of macrolide antibiotics.

| Engineering Strategy | Key Enzymes/Components | Application Example |

| Combinatorial Biosynthesis | Heterologous expression of sugar biosynthetic genes, Flexible Glycosyltransferases (e.g., OleD, DesVII) | Generation of hybrid elloramycin analogs with different sugar moieties. caister.com |

| Directed Evolution | Glycosyltransferase OleD | Improving the catalytic activity towards non-native substrates. nih.gov |

| Pathway Engineering | Gene deletion and insertion in the desosamine pathway | Creation of a new methymycin analogue with an altered sugar. acs.org |

| Heterologous Expression | D-mycaminose and D-olivose biosynthetic pathways | Production of novel erythromycin analogues in E. coli. researchgate.net |

These approaches demonstrate the significant potential of harnessing and manipulating the biosynthetic pathway of this compound and its derivatives to generate a wide array of novel glycoconjugates for various therapeutic applications.

Future Research Directions

Deeper Mechanistic Understanding of Enzyme Stereochemistry and Regiospecificity

The biosynthesis of dTDP-α-D-Quip3NAc is a multi-step enzymatic process. nih.gov While the general pathway has been elucidated, a deeper understanding of the stereochemical and regiospecific control exerted by the involved enzymes is crucial.

The biosynthetic pathway for dTDP-3-acetamido-3,6-dideoxy-α-D-glucose involves five key enzymes: a transferase, a dehydratase, an isomerase, a transaminase, and a transacetylase. nih.gov The initial steps are catalyzed by glucose-1-phosphate thymidylyltransferase (RmlA) and dTDP-D-glucose-4,6-dehydratase (RmlB). nih.gov A critical subsequent step is the conversion of dTDP-4-oxo-6-deoxy-D-glucose to a dTDP-3-oxo-6-deoxy-D-glucose intermediate by an isomerase. nih.gov This is followed by the action of a PLP-dependent aminotransferase, QdtB, which catalyzes the penultimate step, and an N-acetyltransferase, QdtC, which completes the synthesis. researchgate.netresearchgate.net

Future research should focus on the 3,4-ketoisomerases, such as QdtA. These enzymes are particularly interesting as they act on the same substrate, dTDP-4-keto-6-deoxyglucose, yet can produce intermediates with either the "gluco" or "galacto" configuration. oup.com High-resolution crystal structures of these isomerases complexed with substrates, intermediates, and products will be invaluable. Such studies will illuminate the precise active site residues that dictate the stereochemical outcome of the reaction, particularly the role of the conserved histidine residue that initiates the reaction. oup.com

Similarly, detailed kinetic and structural studies of the aminotransferase QdtB and the acetyltransferase QdtC are warranted. Understanding how these enzymes recognize and act upon the specific 3-keto intermediate to ensure the correct regiospecificity of amination and subsequent acetylation will be key. researchgate.netresearchgate.net For instance, structural analysis of QdtB has already revealed a lack of interaction with the C-4' hydroxyl group of the sugar, explaining its ability to process substrates with different stereochemistry at this position. researchgate.netnih.gov Further investigation into the substrate specificity of these enzymes could reveal their potential for chemoenzymatic synthesis of novel sugar derivatives.

Table 1: Key Enzymes in dTDP-α-D-Quip3NAc Biosynthesis

| Enzyme | Function | Substrate | Product |

| RmlA | Glucose-1-phosphate thymidylyltransferase | Glucose-1-phosphate, dTTP | dTDP-D-glucose |

| RmlB | dTDP-D-glucose-4,6-dehydratase | dTDP-D-glucose | dTDP-4-oxo-6-deoxy-D-glucose |

| QdtA | 3,4-ketoisomerase | dTDP-4-oxo-6-deoxy-D-glucose | dTDP-3-oxo-6-deoxy-D-glucose |

| QdtB | PLP-dependent aminotransferase | dTDP-3-oxo-6-deoxy-D-glucose | dTDP-3-amino-3,6-dideoxy-α-D-glucose (dTDP-Quip3N) |

| QdtC | N-acetyltransferase | dTDP-Quip3N, Acetyl-CoA | dTDP-3-acetamido-3,6-dideoxy-α-D-glucose (dTDP-Quip3NAc) |

Exploration of Broader Ecological and Physiological Roles in Diverse Microbial Organisms

3-Acetamido-3,6-dideoxyglucose is found in a range of bacteria, from the thermophilic Thermoanaerobacterium thermosaccharolyticum to pathogenic Escherichia coli and Providencia stuartii. nih.govnih.govdoi.org The presence of this sugar in the surface structures of these diverse microbes suggests important, yet not fully understood, ecological and physiological roles.

In Gram-negative bacteria, this sugar is a component of the O-antigen of lipopolysaccharides, which is a major determinant of serological specificity and can be a virulence factor. doi.orgresearchgate.net In Gram-positive bacteria, it is part of the S-layer glycan, which can be involved in cell shape maintenance, adhesion, and protection from environmental stresses. nih.govglycoscience.ru The ability of some bacteria, like Campylobacter jejuni, to synthesize both dTDP-3-acetamido-3,6-dideoxy-D-glucose and its galactose isomer suggests a mechanism for generating antigenic variation to evade the host immune system. oup.com

Future research should employ a combination of genomics, proteomics, and metabolomics to investigate the prevalence and function of Qui3NAc-containing glycoconjugates in a wider array of microbial species and environments. This includes marine bacteria and other less-studied organisms. mdpi.com Comparative genomic studies can identify new biosynthetic gene clusters and correlate their presence with specific ecological niches or pathogenic traits. Functional studies, using genetically modified strains that are unable to produce or incorporate Qui3NAc, will be critical to directly assess the role of this sugar in processes such as biofilm formation, host-pathogen interactions, and resistance to bacteriophages and antimicrobial peptides.

Development of Advanced Analytical and High-Throughput Structural Methodologies

The detailed structural characterization of complex glycoconjugates containing this compound remains a significant analytical challenge. Current methods often rely on a combination of techniques, including NMR spectroscopy and mass spectrometry, following chemical degradation of the lipopolysaccharide or glycoprotein (B1211001). nih.govdoi.org

The development of more sensitive and high-throughput analytical techniques is essential for advancing our understanding of these molecules. This includes the refinement of mass spectrometry techniques, such as electrospray ionization (ESI-MS), for the direct analysis of intact glycoconjugates. nih.gov Innovations in NMR spectroscopy, including the use of specialized pulse sequences and higher field strengths, will aid in the complete assignment of complex polysaccharide structures. doi.org Furthermore, the development of specific antibodies or lectins that recognize Qui3NAc-containing epitopes would provide powerful tools for the in situ detection and localization of these glycoconjugates in microbial cells and tissues.

For structural biology, the development of high-throughput methods for the crystallization of the biosynthetic enzymes with their various substrates and products is needed. This will accelerate the acquisition of the structural data required for a deep mechanistic understanding as outlined in section 6.1.

Rational Design of Glycoconjugates for Targeted Biomedical Research

The unique structural features of this compound and the enzymes involved in its biosynthesis offer exciting opportunities for the rational design of novel glycoconjugates for biomedical applications. The availability of purified and well-characterized biosynthetic enzymes will pave the way for the chemoenzymatic synthesis of a wide range of tailored glycans and glycoconjugates. glycoscience.rursc.org

One promising area is the development of novel vaccines. The O-antigens of pathogenic bacteria are key targets for the immune system. By synthesizing defined O-antigen fragments containing Qui3NAc and conjugating them to carrier proteins, it may be possible to create highly specific and effective conjugate vaccines against pathogens like Providencia stuartii. doi.org

Furthermore, the enzymes of the Qui3NAc biosynthetic pathway could be exploited for glycoengineering. This involves the transfer of the biosynthetic pathway into a heterologous host, such as E. coli, to produce novel glycoconjugates. nih.gov The self-assembling properties of S-layer proteins, which can be glycosylated with Qui3NAc-containing glycans, make them an attractive platform for nanobiotechnology, creating highly ordered arrays of specific carbohydrate structures for applications in diagnostics and biomaterials. glycoscience.ruscispace.com The synthesis of glycoclusters and other multivalent structures containing Qui3NAc could also lead to the development of probes to study carbohydrate-protein interactions or as inhibitors of bacterial adhesion. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Acetamido-3,6-dideoxyglucose, and how do they influence its biological roles?

- Answer : Quip3NAc is a dideoxy sugar with a 3-acetamido group and hydroxyl configurations that dictate its interactions in bacterial glycans. Its rigidity from the dideoxy backbone and acetamido substitution allows it to serve as a structural component in Gram-negative bacterial O-antigens and Gram-positive S-layer glycoproteins. Structural studies (e.g., X-ray crystallography) reveal that the acetamido group stabilizes interactions with enzymes like QdtC during biosynthesis .

Q. What experimental methods are used to confirm the presence of Quip3NAc in bacterial lipopolysaccharides (LPS)?

- Answer : Gas-liquid chromatography (GLC) combined with mass spectrometry (EI-MS and CI-MS) is critical. For example, per-O-acetylated derivatives of Quip3NAc yield diagnostic fragments (e.g., m/z = 73, 87, 216) and retention times matching authentic standards . Amino acid analyzers coupled with alditol acetate derivatization further validate identification .

Q. What are the biosynthetic precursors of Quip3NAc, and how are they enzymatically modified?

- Answer : Quip3NAc is derived from dTDP-glucose via a five-step pathway. Key intermediates include dTDP-4-keto-6-deoxyglucose (generated by QdtB) and dTDP-3-amino-3,6-dideoxyglucose (QdtA product). QdtC catalyzes the final N-acetylation using acetyl-CoA .

Advanced Research Questions

Q. How can structural discrepancies in QdtC enzyme kinetics be resolved when studying its acetylation mechanism?

- Answer : Site-directed mutagenesis of QdtC active-site residues (e.g., Glu141, His134) combined with kinetic assays reveals that the enzyme operates without a traditional catalytic base. Instead, CoA’s sulfur atom acts as a proton acceptor, supported by 19F NMR and crystallographic data showing no base-mediated proton transfer . Contradictions in pH-rate profiles may arise from solvent accessibility differences in mutant variants .

Q. What experimental strategies address stereochemical challenges in synthesizing Quip3NAc analogs for metabolic studies?

- Answer : Fluorinated analogs (e.g., 3-deoxy-3-fluoro-D-glucose) require DAST (diethylaminosulfur trifluoride) for selective fluorination. Retention of configuration is achieved via SN2 displacement, confirmed by radioisotope labeling (18F) and comparison of retention times with standards . Competing elimination reactions (e.g., olefin formation) are minimized by pyridine additives .

Q. How do bacterial 3,4-ketoisomerases (QdtA vs. FdtA) dictate stereochemical outcomes in Quip3NAc and Fuc3NAc biosynthesis?

- Answer : QdtA (gluco-configuration) and FdtA (galacto-configuration) share substrate dTDP-4-keto-6-deoxyglucose but differ in active-site residues that orient C4 hydroxyls. Structural overlays of their β-helix domains show divergent hydrogen-bonding networks, explaining stereoselectivity .

Methodological Recommendations

- Crystallography : Use Phaser-2.1 for molecular replacement phasing of QdtC or related enzymes, leveraging trimeric symmetry (PDB templates recommended) .

- Synthetic Chemistry : For fluorinated analogs, optimize DAST reactions with pyridine to suppress elimination side reactions .

- Data Validation : Cross-reference mass spectrometry results with NIST databases to confirm fragment patterns .

Critical Research Gaps

- Functional Studies : The role of Quip3NAc in host-pathogen interactions remains underexplored. Proposed experiments: LPS extraction from Campylobacter mutants lacking QdtC, followed by immune response assays .

- Enzyme Engineering : Rational design of QdtC mutants for altered substrate specificity (e.g., acyl-CoA variants) could enable novel glycoengineering applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.